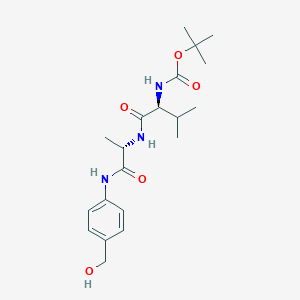

Boc-Val-Ala-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31N3O5 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C20H31N3O5/c1-12(2)16(23-19(27)28-20(4,5)6)18(26)21-13(3)17(25)22-15-9-7-14(11-24)8-10-15/h7-10,12-13,16,24H,11H2,1-6H3,(H,21,26)(H,22,25)(H,23,27)/t13-,16-/m0/s1 |

InChI Key |

AWZITSKTOAURSJ-BBRMVZONSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Val-Ala-PAB: A Key Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Ala-PAB is a crucial component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small-molecule cytotoxic agent. The linker, which connects the antibody to the payload, is a critical element that dictates the stability, efficacy, and safety of the ADC. This compound is a cleavable linker, designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the tumor microenvironment.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and application in ADC development. Detailed experimental protocols for its use and characterization are also provided to aid researchers in their drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide-based linker. The "Boc" refers to a tert-butyloxycarbonyl protecting group on the valine residue. "Val-Ala" is the dipeptide sequence of valine and alanine, which is specifically recognized and cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells. "PAB" stands for p-aminobenzyl alcohol, a self-immolative spacer that, upon cleavage of the dipeptide, releases the conjugated payload in its active form.

Chemical Structure:

SMILES: CC(C)--INVALID-LINK--OC(C)(C)C)C(=O)N--INVALID-LINK--C(=O)Nc1ccc(cc1)CO

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₁N₃O₅ | [1][2] |

| Molecular Weight | 393.48 g/mol | [3] |

| CAS Number | 1884577-99-4 | [] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% (typically) | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Temperature | -20°C |

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on its selective cleavage within the target cancer cell. The following diagram illustrates the mechanism of action of an ADC utilizing a Val-Ala cleavable linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to a cytotoxic payload, and the enzymatic cleavage assay to verify its functionality.

Synthesis of this compound

The synthesis of this compound involves a series of peptide coupling reactions. The following is a representative protocol.

Materials:

-

Boc-Valine

-

Alanine methyl ester hydrochloride

-

p-Aminobenzyl alcohol

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Synthesis of Boc-Val-Ala-OMe:

-

Dissolve Boc-Valine (1.0 eq) and Alanine methyl ester hydrochloride (1.0 eq) in DMF.

-

Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0°C.

-

Add HATU (1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to obtain Boc-Val-Ala-OMe.

-

-

Hydrolysis of the Methyl Ester:

-

Dissolve Boc-Val-Ala-OMe in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture and extract the product to obtain Boc-Val-Ala-OH.

-

-

Coupling with p-Aminobenzyl Alcohol:

-

Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in DMF.

-

Add HOBt (1.1 eq) and DIPEA (2.2 eq) and cool to 0°C.

-

Add HATU (1.1 eq) and stir at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the final product, this compound, by flash chromatography or preparative HPLC.

-

Conjugation to a Cytotoxic Payload (e.g., MMAE)

The following protocol describes the conjugation of this compound to a potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), which has a free amine for conjugation. This protocol assumes the prior synthesis of a this compound derivative with an activated ester (e.g., -PNP) for efficient coupling.

Materials:

-

This compound-PNP (p-nitrophenyl carbonate)

-

Monomethyl Auristatin E (MMAE)

-

Anhydrous DMF

-

DIPEA

-

HPLC for purification

Procedure:

-

Dissolve MMAE (1.0 eq) and this compound-PNP (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete (typically 2-4 hours), purify the resulting drug-linker conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the this compound-MMAE conjugate as a solid.

Cathepsin B Cleavage Assay

This assay is crucial to confirm that the Val-Ala dipeptide within the linker is susceptible to cleavage by Cathepsin B. A fluorogenic substrate is typically used for ease of detection.

Materials:

-

Recombinant Human Cathepsin B

-

This compound-fluorophore conjugate (e.g., conjugated to AMC or AFC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer with 2 mM DTT (freshly prepared)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Dilute Cathepsin B in the Activation Buffer and incubate for 15 minutes at room temperature.

-

Substrate Preparation: Prepare a stock solution of the this compound-fluorophore in DMSO and dilute it to the desired final concentration in the Assay Buffer.

-

Assay Setup:

-

Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Include control wells (enzyme only, substrate only, and an inhibitor control).

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of cleavage is determined by the increase in fluorescence over time. Kinetic parameters such as Km and kcat can be calculated by performing the assay with varying substrate concentrations.

The following diagram illustrates a general experimental workflow for the development of an ADC using a cleavable linker like this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of the Val-Ala linker compared to the widely used Val-Cit linker.

| Parameter | Val-Ala Linker | Val-Cit Linker | Significance & Reference |

| Cleavage Rate by Cathepsin B | ~50% of Val-Cit rate | Baseline | Val-Ala is effectively cleaved, though at a slower rate than Val-Cit. This may influence the kinetics of payload release in the tumor. |

| Plasma Stability (Human) | High | High | Both linkers exhibit excellent stability in human plasma, which is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. |

| Plasma Stability (Mouse) | Significantly more stable | Unstable (cleaved by carboxylesterase Ces1C) | The instability of Val-Cit in mouse plasma complicates preclinical studies. The higher stability of Val-Ala makes it a more reliable choice for in vivo mouse models. |

| Hydrophobicity | Lower | Higher | The lower hydrophobicity of the Val-Ala linker can reduce the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs). This can improve manufacturing and the safety profile. |

| Half-life of ADC in mouse plasma | > 7 days (for a sulfatase-cleavable linker conjugate) | < 1 hour (for Val-Ala and Val-Cit linker conjugates) | While specific half-life data for a this compound ADC is not readily available, related studies show significantly improved stability of Val-Ala containing linkers in mouse plasma compared to Val-Cit. |

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its key advantage lies in its improved plasma stability in preclinical mouse models compared to the more traditional Val-Cit linker, which facilitates more reliable in vivo studies. While its cleavage by Cathepsin B is slightly slower than that of Val-Cit, it is still highly effective. Furthermore, its lower hydrophobicity can mitigate issues with ADC aggregation, potentially allowing for higher drug loading and a better safety profile. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their ADC development programs, ultimately contributing to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to the Boc-Val-Ala-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Boc-Val-Ala-PAB linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, the role of its constituent parts, and the experimental protocols used to characterize its function.

Core Mechanism of Action: A Stepwise Release Cascade

The this compound linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its efficacy relies on the differential expression of certain proteases, specifically cathepsin B, in the tumor microenvironment and within the lysosomes of cancer cells.[] The linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-associated antigen.

The mechanism unfolds in a precise sequence of events:

-

Targeting and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[2]

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome and the presence of a high concentration of proteases are crucial for the next step.[3]

-

Enzymatic Cleavage: Within the lysosome, the dipeptide sequence, Valine-Alanine (Val-Ala), is recognized and cleaved by cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[][3] This cleavage is the lynchpin of the linker's mechanism, initiating the payload release. The Val-Ala dipeptide has been shown to be an effective substrate for cathepsin B.

-

Self-Immolation of the PABC Spacer: The cleavage of the amide bond between Valine and Alanine triggers a spontaneous, irreversible 1,6-elimination reaction in the p-aminobenzyl carbamate (PABC) spacer. This self-immolative cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

-

Payload-Induced Cytotoxicity: The released cytotoxic drug is now free to exert its cell-killing effects, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.

The "Boc" (tert-Butyloxycarbonyl) group is a protecting group used during the chemical synthesis of the linker-payload moiety. It protects the N-terminus of the dipeptide and is removed under acidic conditions during the synthesis process before the linker is conjugated to the antibody.

Visualizing the Mechanism and Workflow

To better illustrate the intricate processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathway of Payload Release

References

An In-depth Technical Guide to Cathepsin B Cleavage of Valine-Alanine Dipeptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Valine-Alanine (Val-Ala) dipeptide linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will explore the mechanism of its cleavage by the lysosomal protease Cathepsin B, present comparative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1] The linker connecting these two components is paramount, dictating the ADC's stability in circulation and the efficiency of drug release at the target site.[1][] Protease-cleavable linkers, such as those containing the Val-Ala dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes like Cathepsin B, which is highly active within the lysosomes of cancer cells.[1][3]

The Val-Ala Linker: A Strategic Choice

The Val-Ala dipeptide has emerged as a highly effective and widely used protease-cleavable linker in ADC development. Its design is based on the substrate specificity of lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

Mechanism of Action: The fundamental principle of the Val-Ala linker lies in its selective cleavage within the lysosome.

-

Binding and Internalization : An ADC binds to its target antigen on the cancer cell surface.

-

Lysosomal Trafficking : The ADC-antigen complex is internalized, often via endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage : The acidic, protease-rich environment of the lysosome (pH 4.5-5.5) facilitates the cleavage of the Val-Ala linker by Cathepsin B.

-

Payload Release : This cleavage initiates the breakdown of a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), which in turn releases the active cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.

The Val-Ala linker offers distinct advantages, including improved hydrophilicity and stability compared to the more traditional Valine-Citrulline (Val-Cit) linker. This can lead to reduced aggregation, especially with hydrophobic payloads, and allows for the achievement of higher, more homogeneous drug-to-antibody ratios (DARs).

Quantitative Data: Val-Ala vs. Val-Cit Linkers

While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates provide valuable insights. The selection between Val-Ala and Val-Cit often involves a trade-off between cleavage efficiency and the overall physicochemical properties of the ADC.

| Parameter | Val-Ala Linker | Val-Cit Linker | Notes |

| Cleavage Efficiency by Cathepsin B | Effective, but generally slower than Val-Cit. | Faster cleavage rate. | The cleavage rate of Val-Ala is typically sufficient for effective payload release. |

| Plasma Stability (Human) | High stability. | High stability, with some studies reporting a half-life over 230 days for a Val-Cit ADC. | Both linkers are highly stable in human plasma, a critical feature for clinical use. |

| Plasma Stability (Mouse) | Generally more stable. | Susceptible to premature cleavage by mouse-specific carboxylesterase Ces1C. | Val-Ala is often preferred for preclinical mouse models to ensure data translatability. |

| Hydrophobicity & Aggregation | Lower hydrophobicity, leading to reduced aggregation. | Higher hydrophobicity can lead to aggregation, especially with high DARs and lipophilic payloads. | The properties of Val-Ala allow for the development of more potent and homogeneous ADCs. |

| In Vivo Efficacy | Has shown better performance in some preclinical models. | Effective, but can be limited by instability in mouse models. | Efficacy is context-dependent on the target, payload, and tumor model. |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC linker performance.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This assay is a high-throughput method to determine the susceptibility of a linker to enzymatic cleavage.

Principle: The assay uses a fluorogenic substrate where a fluorophore, like 7-amino-4-methylcoumarin (AMC), is attached to the peptide linker. In its intact state, the fluorescence is quenched. Upon cleavage by Cathepsin B, the liberated fluorophore produces a measurable increase in fluorescence intensity.

Materials:

-

Recombinant human Cathepsin B

-

Peptide-fluorophore substrate (e.g., Val-Ala-AMC)

-

Assay Buffer (e.g., pH 5.0-6.0 with DTT)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Brief Protocol:

-

Enzyme Activation : Pre-incubate Cathepsin B in Assay Buffer according to the manufacturer's instructions.

-

Reaction Setup : Add a solution of the peptide-AMC substrate to the wells of the microplate. A typical final concentration is 10-50 µM.

-

Initiate Reaction : Add activated Cathepsin B to the wells to start the reaction. A typical final enzyme concentration is 10-50 nM.

-

Measurement : Incubate the plate at 37°C in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 460 nm for AMC).

-

Data Analysis : The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

ADC Cleavage and Payload Release Analysis by LC-MS

This method provides a definitive analysis of linker cleavage and quantifies the release of the payload from the full ADC.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant human Cathepsin B

-

Assay Buffer (pH 5.0-6.0 with DTT)

-

Quenching solution (e.g., acidic solution or organic solvent)

-

LC-MS system (e.g., HPLC coupled to a high-resolution mass spectrometer)

Brief Protocol:

-

Reaction Setup : In a microcentrifuge tube, combine the ADC (e.g., 1 µM) with the pre-warmed assay buffer.

-

Initiate Reaction : Start the cleavage by adding activated Cathepsin B (e.g., 20 nM). Incubate the reaction at 37°C.

-

Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction : Immediately stop the reaction by adding a quenching solution.

-

Sample Preparation : Process the sample for LC-MS analysis. This may involve protein precipitation or other cleanup steps.

-

LC-MS Analysis : Analyze the samples by LC-MS to identify and quantify the intact ADC, cleaved antibody, and released linker-payload or free payload.

Visualizing Key Processes

Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involved.

ADC Internalization and Payload Release Pathway

dot

Caption: ADC binding, internalization, and Cathepsin B-mediated payload release.

Experimental Workflow for In Vitro Cleavage Assay

dot

Caption: Workflow for analyzing Val-Ala linker cleavage by Cathepsin B in vitro.

Logical Relationship: Linker Properties and Therapeutic Index

dot

Caption: Relationship between linker stability, cleavage, and therapeutic index.

Conclusion and Future Directions

The Val-Ala dipeptide linker is a critical and highly successful component in the ADC toolkit, offering a favorable balance of stability, cleavage efficiency, and physicochemical properties. Its improved stability in mouse models makes it a valuable tool for preclinical evaluation. Future research will continue to focus on developing novel peptide linkers with even greater stability, enhanced specificity for tumor-associated proteases, and the ability to overcome potential resistance mechanisms, further expanding the therapeutic window and clinical success of next-generation ADCs.

References

The Enduring Relevance of Boc Chemistry in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in the art of peptide synthesis, continues to be a robust and indispensable tool for the construction of complex peptide molecules. Despite the rise of alternative strategies, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, particularly in solid-phase peptide synthesis (SPPS), offers distinct advantages in terms of efficiency and for managing challenging sequences. This technical guide provides a comprehensive exploration of the core principles of Boc chemistry, detailed experimental protocols, quantitative data analysis, and a discussion of its strategic applications in modern peptide-based drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus while anchored to an insoluble solid support. The defining characteristic of this methodology is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Concurrently, reactive amino acid side chains are shielded by more acid-stable protecting groups, typically benzyl-based ethers, esters, and carbamates. This differential acid lability is the foundation of the Boc/Bzl strategy, enabling the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups.[1][2]

The synthesis cycle in Boc-SPPS involves a series of fundamental steps:

-

Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[3]

-

Coupling: A new peptide bond is formed by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[1]

-

Washing: Following each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

Key Chemical Transformations in Boc-SPPS

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Nα-Boc Deprotection: Mechanism and Conditions

The selective removal of the Boc group is accomplished under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

To prevent side reactions from the reactive tert-butyl cation, scavengers are often added to the deprotection solution.

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Nα-Boc Deprotection Conditions and Efficiency

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | 2 hours | Room Temperature | A common and generally effective condition. |

| 50% | 30 minutes | Room Temperature | Faster deprotection, often preferred for standard SPPS cycles. |

| 55% | 30 minutes | Room Temperature | Can lead to higher purity peptides compared to 100% TFA in some instances. |

| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid but may increase the risk of side-product formation. |

Table 2: Common Coupling Reagents in Boc-SPPS and Their General Performance

| Coupling Reagent | Activation Time | Coupling Time | Racemization Risk | Notes |

| DCC/HOBt | 10-15 min | 1-2 hours | Low | A classic and cost-effective method; the DCU byproduct is insoluble. |

| HBTU/DIEA | In situ | 15-60 min | Low | Fast and efficient; widely used in automated synthesis. |

| HATU/DIEA | In situ | 5-30 min | Very Low | Highly efficient, especially for sterically hindered amino acids; less epimerization than HBTU. |

| DIC/HOBt | In situ | 1-2 hours | Low | The diisopropylurea byproduct is soluble, making it suitable for SPPS. |

| BOP/DIEA | In situ | 15-60 min | Minimal | Efficient, but a carcinogenic byproduct (HMPA) is formed. |

Table 3: Final Cleavage Cocktails and Conditions

| Cleavage Reagent | Conditions | Scavengers | Target Protecting Groups |

| Anhydrous HF | 0 °C, 1-2 hours | Anisole, p-cresol, thioanisole | Most Benzyl-based groups, Tos, etc. |

| TFMSA/TFA | 0 °C to RT, 1-4 hours | Thioanisole, EDT | Similar to HF, but avoids the use of specialized HF apparatus. |

| TMSOTf/TFA | 0 °C to RT, 1-2 hours | Thioanisole, EDT | An alternative to HF and TFMSA, can result in fewer side reactions. |

Experimental Protocols

Manual Boc Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 30 minutes.

-

Drain the solution.

3. Washing:

-

Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform the following washes: DCM (3 x 5 mL), Isopropanol (IPA) (2 x 5 mL), DCM (3 x 5 mL).

4. Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 5 mL).

5. Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

-

Add DIEA (0.6 mmol, 6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

6. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Repeat Cycle:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage (HF Cleavage):

-

Caution: Anhydrous HF is extremely corrosive and toxic and requires a specialized apparatus.

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger mixture (e.g., p-cresol and thioanisole).

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus. The use of "in situ neutralization" protocols, where neutralization and coupling occur simultaneously, can minimize this side reaction.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a five-membered succinimide ring (aspartimide) under both acidic and basic conditions. This can lead to the formation of β-aspartyl peptide impurities.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers is crucial to prevent this.

-

Racemization: While generally low with urethane-protected amino acids like Boc derivatives, some degree of racemization can occur during the activation step, especially with certain coupling reagents and hindered amino acids.

Visualizing Workflows and Relationships

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group strategy, while one of the original methods in solid-phase peptide synthesis, remains a powerful and relevant technique. Its robustness, particularly for the synthesis of long and challenging peptide sequences, ensures its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and an awareness of potential side reactions are essential for leveraging the full potential of Boc chemistry to successfully synthesize high-purity peptides for a wide range of applications.

References

The Discovery and Synthesis of a Key ADC Linker: A Technical Guide to Boc-Val-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals

The Boc-Val-Ala-PAB (tert-butyloxycarbonyl-L-valyl-L-alanyl-p-aminobenzyl alcohol) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a cathepsin B-cleavable linker, it ensures the stable attachment of a cytotoxic payload to a monoclonal antibody in circulation and facilitates its specific release within the target cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the this compound linker, presenting key data and experimental protocols to support researchers in the field of targeted cancer therapeutics.

Discovery and Rationale

The development of cleavable linkers was a significant advancement in ADC technology, aiming to overcome the limitations of non-cleavable linkers which can result in residual drug-linker-amino acid catabolites with reduced activity. The Val-Ala dipeptide sequence was identified as an effective substrate for lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] The p-aminobenzyl alcohol (PAB) spacer serves as a self-immolative unit, which, upon cleavage of the dipeptide, spontaneously releases the unmodified payload.[3] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the dipeptide is crucial during synthesis and is typically removed in the final steps of ADC conjugation.

The Val-Ala linker emerged as a valuable alternative to the more commonly used Val-Cit (valine-citrulline) linker. While both are substrates for cathepsin B, the Val-Ala linker offers different physicochemical properties, such as hydrophilicity, which can be advantageous in the context of specific antibody and payload combinations.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process involving peptide coupling and protection/deprotection strategies. Below is a representative experimental protocol based on established solid-phase and solution-phase peptide synthesis methodologies.

Experimental Protocols

Materials:

-

Boc-Val-OH (Boc-L-valine)

-

H-Ala-OH (L-alanine)

-

p-Aminobenzyl alcohol

-

Coupling reagents (e.g., HATU, HBTU, or DCC/HOBt)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM, Ethyl Acetate)

-

Reagents for purification (e.g., silica gel for chromatography)

-

Analytical instruments (e.g., HPLC, NMR, Mass Spectrometer)

Protocol 1: Synthesis of Boc-Val-Ala-OH Dipeptide

-

Activation of Boc-Val-OH: Dissolve Boc-Val-OH (1.0 eq) and a coupling agent such as HOBt (1.1 eq) in DMF. Add a carbodiimide coupling reagent like DCC (1.1 eq) at 0°C and stir for 15-20 minutes.

-

Coupling Reaction: In a separate flask, dissolve H-Ala-OH (1.0 eq) in DMF with a base such as NMM (2.0 eq). Add the activated Boc-Val-OH solution dropwise to the H-Ala-OH solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Quench the reaction with a mild acid (e.g., citric acid solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Boc-Val-Ala-OH.

Protocol 2: Coupling of Boc-Val-Ala-OH to p-Aminobenzyl Alcohol

-

Activation of Boc-Val-Ala-OH: Dissolve the purified Boc-Val-Ala-OH (1.0 eq) and a coupling agent like HATU (1.1 eq) in DMF.

-

Coupling Reaction: Add p-aminobenzyl alcohol (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the product by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to obtain the final this compound linker.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the this compound linker. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of Boc-Val-Ala-OH

| Step | Reactants | Coupling Reagent | Solvent | Typical Yield (%) | Purity (HPLC) |

| 1 | Boc-Val-OH, H-Ala-OH | DCC/HOBt | DMF | 85-95% | >95% |

Table 2: Synthesis of this compound

| Step | Reactants | Coupling Reagent | Solvent | Typical Yield (%) | Purity (HPLC) |

| 2 | Boc-Val-Ala-OH, p-Aminobenzyl alcohol | HATU | DMF | 70-85% | >98% |

Table 3: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the Boc protecting group (singlet around 1.4 ppm), amino acid side chains (valine and alanine), aromatic protons of the PAB moiety, and amide protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bonds and the Boc group, aliphatic carbons of the amino acid side chains, and aromatic carbons of the PAB moiety. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the this compound molecule. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound linker.

Caption: A schematic overview of the two-step synthesis of the this compound linker.

Mechanism of Action: ADC Trafficking and Payload Release

This diagram illustrates the intracellular trafficking of an ADC containing the this compound linker and the subsequent enzymatic cleavage and payload release.

Caption: The intracellular journey of an ADC leading to payload release via cathepsin B cleavage.

Conclusion

The this compound linker represents a refined and highly effective tool in the development of next-generation antibody-drug conjugates. Its synthesis, while requiring careful execution of peptide coupling chemistry, is achievable through established protocols. The specific cleavage by cathepsin B within the lysosomal compartment of cancer cells provides a robust mechanism for targeted drug delivery, minimizing off-target toxicity and enhancing the therapeutic window of potent cytotoxic agents. This guide provides a foundational understanding for researchers and professionals working to harness the potential of this linker in the fight against cancer.

References

A Technical Guide to the Physicochemical Properties of Boc-Val-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties, synthesis, and application of Boc-Val-Ala-PAB, a critical component in the development of modern Antibody-Drug Conjugates (ADCs).

Introduction

This compound (tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a protease-cleavable linker used to connect highly potent cytotoxic payloads to monoclonal antibodies. As a key component of an ADC, the linker must be stable in systemic circulation and facilitate the selective release of the payload within the target cancer cells. The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent, maximizing its efficacy against malignant cells while minimizing off-target toxicity.[3]

The structure incorporates a Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine, which can be removed under acidic conditions during synthetic workflows.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously decomposes to release the attached payload in its unmodified, active form.[3] Compared to the analogous Val-Cit linker, the Val-Ala linker has been reported to offer improved hydrophilicity and may lead to ADCs with a lower aggregation propensity.

Physicochemical and Characterization Data

The accurate characterization of this compound is essential for its successful implementation in ADC development. The following tables summarize its key physicochemical properties based on available data.

Table 1: General Physicochemical Properties

| Property | Value | References |

| IUPAC Name | tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | |

| CAS Number | 1884577-99-4 | |

| Molecular Formula | C₂₀H₃₁N₃O₅ | |

| Molecular Weight | 393.5 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Powder: -20°C (stable for years); In Solvent: -80°C (stable for months) |

Table 2: Solubility Data

| Solvent | Solubility | Notes | References |

| DMSO | Soluble | A stock solution of >100 mg/mL is achievable for the related Val-Ala-PAB. | |

| DMF | Soluble | Commonly used as a reaction solvent for conjugation. |

Table 3: Spectral Characterization Data

| Technique | Data | References |

| ¹H-NMR | Data available from commercial suppliers. Characteristic peaks include those for the Boc group, amino acid residues, and the PAB spacer. | |

| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]⁺: 394.23. Fragmentation typically involves loss of the Boc group. | |

| RP-HPLC | Purity is typically ≥98% as determined by RP-HPLC analysis. |

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis, conjugation, and evaluation of the this compound linker.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step peptide coupling process. The following is a representative protocol based on established peptide synthesis methodologies.

Materials:

-

Boc-L-Valine (Boc-Val-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

p-Aminobenzyl alcohol

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Lithium hydroxide (LiOH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH), Tetrahydrofuran (THF), Water

-

Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

Procedure:

-

Synthesis of Boc-Val-Ala-OMe:

-

Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride and act as a base.

-

Add the coupling reagent HATU (1.1 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield Boc-Val-Ala-OMe.

-

-

Saponification to Boc-Val-Ala-OH:

-

Dissolve the purified Boc-Val-Ala-OMe (1.0 eq) in a 3:1 mixture of THF:H₂O.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture with 1N HCl to pH ~3-4 and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Val-Ala-OH, which is often used without further purification.

-

-

Coupling to p-Aminobenzyl Alcohol:

-

Dissolve the crude Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C and add DIPEA (2.5 eq) followed by HATU (1.1 eq).

-

Stir the reaction at room temperature overnight, monitoring for completion.

-

Perform an aqueous workup as described in step 1.

-

Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient to yield the final product, this compound.

-

Payload Conjugation to Linker

For conjugation, the this compound linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate. This activated linker (this compound-PNP) readily reacts with amine-containing payloads.

Materials:

-

This compound-PNP

-

Amine-containing payload (e.g., MMAE)

-

Anhydrous DMF or DMSO

-

DIPEA

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve this compound-PNP (1.0 eq) in anhydrous DMF.

-

In a separate vial, dissolve the amine-containing payload (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the payload solution to the linker solution.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir at room temperature for 2-18 hours, monitoring progress by LC-MS.

-

Upon completion, purify the this compound-Payload conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final drug-linker as a solid.

Cathepsin B Cleavage Assay

This in vitro assay confirms the susceptibility of the linker to enzymatic cleavage.

Materials:

-

This compound-Payload conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Protease inhibitor cocktail (for quenching)

-

RP-HPLC system

Procedure:

-

Prepare a stock solution of the drug-linker conjugate in DMSO.

-

Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) Assay Buffer.

-

Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 60, 120, 240 minutes), withdraw aliquots and immediately quench the enzymatic reaction with a protease inhibitor cocktail or by adding 3 volumes of ice-cold acetonitrile.

-

Analyze the samples by RP-HPLC. Monitor the decrease in the peak area corresponding to the intact drug-linker and the increase in the peak area of the released payload over time to determine the cleavage rate.

Mechanism of Action and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involving the this compound linker.

Caption: ADC mechanism: from circulation to apoptosis.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the Cathepsin B cleavage assay.

References

The Precision Toolkit: An In-depth Technical Guide to Enzymatically Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicities, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell.[1] Enzymatically cleavable linkers have emerged as a highly effective strategy to achieve this controlled drug release, leveraging the unique enzymatic machinery present within the lysosomal compartment of cells.[1][2]

This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental evaluation of enzymatically cleavable linkers used in ADCs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapeutics.

Core Principles of Enzymatic Cleavage

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are abundant in the lysosomal compartment of cells, such as proteases, glucuronidases, and sulfatases.[2][3] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of lytic enzymes within the lysosome facilitate the cleavage of the linker and the subsequent release of the cytotoxic payload, leading to cancer cell death.

Major Classes of Enzymatically Cleavable Linkers

Peptide-Based Linkers

Peptide linkers are the most extensively studied and clinically validated class of enzymatically cleavable linkers. They are designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B.

Mechanism of Action: Cathepsin B is a cysteine protease that is often overexpressed in various tumor types. Peptide linkers typically contain a dipeptide or tetrapeptide sequence that serves as a substrate for this enzyme. The most common dipeptide sequence is valine-citrulline (Val-Cit). Following internalization of the ADC into the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. To ensure complete and traceless release of the drug, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the peptide sequence and the payload. Once the peptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified, fully active cytotoxic agent.

Examples of ADCs with Peptide Linkers:

-

Brentuximab vedotin (Adcetris®): This ADC targets the CD30 antigen and utilizes a Val-Cit linker to deliver the microtubule-disrupting agent monomethyl auristatin E (MMAE).

-

Polatuzumab vedotin (Polivy®): Targeting the CD79b antigen on B-cells, this ADC also employs a Val-Cit linker to release MMAE.

-

Trastuzumab deruxtecan (Enhertu®): This ADC targets HER2 and features a tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker that is cleaved by lysosomal enzymes to release a topoisomerase I inhibitor payload.

β-Glucuronide Linkers

β-glucuronide linkers offer an alternative enzymatic cleavage strategy that relies on the activity of β-glucuronidase, another enzyme abundant in the lysosomal compartment.

Mechanism of Action: β-glucuronidase is responsible for the degradation of glucuronate-containing glycosaminoglycans. This enzyme is overexpressed in some tumor types and has low activity outside of cells. The β-glucuronide linker is designed with a glycosidic bond that is specifically cleaved by β-glucuronidase. This cleavage triggers the release of the cytotoxic payload. A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate aggregation issues that can arise with hydrophobic payloads.

Sulfate-Based Linkers

A more recently developed class of enzymatically cleavable linkers utilizes arylsulfate chemistry, which is susceptible to cleavage by lysosomal sulfatases.

Mechanism of Action: Sulfatases are enzymes that hydrolyze sulfate esters. Similar to other lysosomal enzymes, they are more active in the acidic environment of the lysosome. Arylsulfate-containing linkers are designed to be stable in circulation but are cleaved by lysosomal sulfatases to release the payload. These linkers have shown promise in overcoming some of the limitations of peptide-based linkers, such as instability in rodent plasma, which can complicate preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing enzymatically cleavable linkers. It is important to note that direct comparisons between different ADCs can be challenging due to variations in experimental conditions, cell lines, and payloads.

Table 1: In Vitro Cytotoxicity of ADCs with Enzymatically Cleavable Linkers

| ADC | Target Antigen | Linker Type | Payload | Cell Line | IC50 |

| Brentuximab vedotin | CD30 | Val-Cit | MMAE | Karpas 299 | ~1 ng/mL |

| Polatuzumab vedotin | CD79b | Val-Cit | MMAE | DLBCL cell lines | Varies (pM range) |

| Trastuzumab deruxtecan | HER2 | GGFG | Deruxtecan | HER2-positive cancer cells | Varies |

IC50 values are highly dependent on the specific cell line and assay conditions and should be interpreted within the context of the original study.

Table 2: Pharmacokinetic Properties of Trastuzumab Deruxtecan

| Parameter | Value |

| Dosing Regimen | 0.8 to 8.0 mg/kg every 3 weeks |

| Elimination | Two-compartment model with linear elimination |

| Half-life of intact T-DXd | ~5.7-5.9 days |

| Half-life of released payload (DXd) | ~5.7-6.2 days |

Pharmacokinetic data is derived from population PK analyses in patients with HER2-positive solid tumors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of enzymatically cleavable ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and quantify the extent of premature payload release.

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in human and/or mouse plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to extract the ADC and any released payload.

-

Analysis: Quantify the amount of intact ADC and free payload over time using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker and calculate its half-life in plasma.

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by lysosomal enzymes.

Methodology:

-

Lysosome Isolation: Isolate crude lysosome fractions from rat liver or cultured cells using a lysosome isolation kit.

-

Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an acidic buffer (pH ~5.0) to mimic the lysosomal environment.

-

Time Points: Collect samples at different time intervals.

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Determine the rate of linker cleavage and payload release.

In Vitro Cathepsin B Cleavage Assay

Objective: To specifically assess the cleavage of a peptide-based linker by purified cathepsin B.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the ADC and a working solution of purified human cathepsin B in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT).

-

Enzymatic Reaction: Initiate the cleavage reaction by adding the cathepsin B solution to the ADC solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time course.

-

Analysis: Quantify the released payload at each time point using LC-MS/MS.

-

Data Analysis: Calculate the rate of cleavage.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Methodology:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cell lines in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and an unconjugated antibody control.

-

Incubation: Incubate the cells for a period of 72-120 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Conclusion

Enzymatically cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. A thorough understanding of the different classes of these linkers, their mechanisms of action, and the experimental methods used for their evaluation is critical for the successful development of next-generation ADCs. This technical guide provides a foundational resource for scientists and researchers in this dynamic and rapidly evolving field, offering insights into the principles and practices that underpin the design and validation of these sophisticated therapeutic agents. As research continues to advance, novel enzymatic cleavage strategies and linker technologies will undoubtedly emerge, further refining the precision and efficacy of antibody-drug conjugates in the fight against cancer.

References

The Core Components of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics, primarily in the field of oncology.[1][2][3] By combining the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for highly effective treatment with a wider therapeutic window compared to traditional chemotherapy.[1] This in-depth guide provides a technical overview of the three core components of an ADC—the antibody, the linker, and the payload—along with methodologies for their characterization and an exploration of their collective mechanism of action.

The Antibody: The Targeting Vehicle

The monoclonal antibody (mAb) component of an ADC is responsible for its target specificity, binding to a tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited expression on healthy tissues. The selection of an appropriate antibody and target antigen is a critical first step in ADC design, profoundly influencing both efficacy and safety.

Most antibodies utilized in ADCs are of the Immunoglobulin G (IgG) isotype, with IgG1, IgG2, and IgG4 being the most common subclasses. These subclasses differ in their constant domain and hinge regions, which in turn affects their half-life and interaction with immune effector cells. Humanized or fully human antibodies are generally preferred to minimize immunogenicity.

The Linker: The Crucial Connection

The linker is a pivotal component that connects the antibody to the cytotoxic payload. Its design is critical for the overall stability and therapeutic index of the ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. Upon reaching the target cell, the linker must then facilitate the efficient release of the active payload.

Linkers are broadly categorized into two main types:

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions present within the target cell or the tumor microenvironment. Common cleavage mechanisms include enzymatic cleavage (e.g., by lysosomal proteases like cathepsin B), hydrolysis in the acidic environment of endosomes and lysosomes, or reduction in the intracellular environment.

-

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which is still attached to the conjugating amino acid.

The choice of linker technology significantly impacts the ADC's properties, including its hydrophobicity, stability, and potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

The Payload: The Cytotoxic Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon internalization into the target cancer cell. Due to the targeted nature of ADCs, the payloads employed are often highly potent cytotoxic agents that would be too toxic for systemic administration on their own.

The ideal characteristics of an ADC payload include:

-

High cytotoxicity, typically with IC50 values in the sub-nanomolar range.

-

Good water solubility.

-

High stability in circulation.

-

The presence of a functional group for conjugation to the linker.

-

Low immunogenicity.

Payloads are generally classified based on their mechanism of action:

-

Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. Examples include auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4).

-

DNA-Damaging Agents: These payloads cause damage to cellular DNA through mechanisms such as double-strand breaks, alkylation, or cross-linking, ultimately triggering cell death. Examples include calicheamicins and pyrrolobenzodiazepines (PBDs).

-

Topoisomerase Inhibitors: These agents interfere with topoisomerase enzymes, which are crucial for DNA replication and transcription.

The selection of the payload is a critical determinant of the ADC's therapeutic potential and safety profile.

Data Presentation: Quantitative Attributes of ADC Components

The following tables summarize key quantitative data associated with the characterization of ADCs.

Table 1: Common Methods for Drug-to-Antibody Ratio (DAR) Determination

| Method | Principle | Advantages | Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if absorbance spectra overlap significantly. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases hydrophobicity. | Provides information on both the average DAR and the distribution of different drug-loaded species. | Can be influenced by the mobile phase composition and column chemistry. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components, often after reduction of the antibody, based on hydrophobicity. | Suitable for detailed DAR analysis and drug load distribution at the light and heavy chain levels. | Requires denaturation of the antibody, which may not be suitable for all ADCs. |

| Mass Spectrometry (MS) | Provides a direct measurement of the molecular weights of the different ADC species, allowing for precise determination of the number of conjugated drugs. | Highly accurate and provides detailed information on DAR and drug distribution. | Requires more complex instrumentation and data analysis. |

Table 2: Representative IC50 Values for ADCs in Cancer Cell Lines

| ADC | Target Antigen | Payload | Cell Line | IC50 (nM) |

| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | BT-474 (HER2-positive) | ~1-10 |

| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | MCF-7 (HER2-negative) | >1000 |

| Brentuximab vedotin | CD30 | MMAE | Karpas 299 (CD30-positive) | ~0.1-1 |

| Gemtuzumab ozogamicin | CD33 | Calicheamicin | HL-60 (CD33-positive) | ~0.01-0.1 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the robust characterization of ADCs. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Methodology:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer, such as 25 mM Sodium Phosphate, pH 7.0.

-

Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.

-

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the ADC species.

-

Flow Rate: Maintain a constant flow rate, for example, 0.5 mL/min.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in complete cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

-

Model Establishment: Implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments, typically intravenously, according to the desired dosing schedule.

-

Efficacy Assessment: Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on other predefined criteria.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of the ADC.

Visualizing the ADC Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the function and analysis of ADCs.

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Caption: Experimental workflow for ADC characterization.

Caption: Logical relationship of ADC core components.

Conclusion

The development of a successful Antibody-Drug Conjugate is a complex, multidisciplinary endeavor that requires the careful optimization of each of its core components. The antibody provides the targeting capability, the payload delivers the cytotoxic effect, and the linker ensures that these two functions are appropriately coordinated. A thorough understanding of the interplay between these components, supported by robust analytical and functional characterization, is essential for the design of next-generation ADCs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-Val-Ala-PAB Derived Linker-Payload to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The valine-alanine (Val-Ala) dipeptide linker is a key example of a cathepsin B-cleavable linker, designed to be stable in systemic circulation and release the active drug upon internalization into target tumor cells where cathepsin B is overexpressed.

These application notes provide a detailed protocol for the conjugation of a payload functionalized with a Boc-Val-Ala-PAB (para-aminobenzyl alcohol) linker to a monoclonal antibody. The protocol encompasses a multi-step process: the deprotection of the Boc (tert-butyloxycarbonyl) group, functionalization of the resulting free amine with a maleimide group, partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, the conjugation reaction, and finally, the purification and characterization of the resulting ADC.

Overall Experimental Workflow

The conjugation process is a sequential procedure that can be broken down into four principal stages:

-

Linker-Payload Activation: The process begins with the deprotection of the Boc group from the this compound-Payload construct to expose a primary amine. This amine is then reacted with a maleimide-containing reagent to create a maleimide-activated linker-payload ready for conjugation.

-

Antibody Preparation: The monoclonal antibody is prepared for conjugation by partially reducing its interchain disulfide bonds. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), which exposes free thiol (-SH) groups.

-

Conjugation: The maleimide-activated linker-payload is then reacted with the reduced antibody. The maleimide group undergoes a Michael addition reaction with the free thiol groups on the antibody, forming a stable thioether bond.

-

Purification and Characterization: The final step involves purifying the ADC to remove any unreacted linker-payload and other reagents. The purified ADC is then characterized to determine parameters such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Caption: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Activation of this compound-Payload

This two-step process first removes the Boc protecting group and then introduces a maleimide functionality.

1.1. Boc Deprotection

-

Reagents and Materials:

-

This compound-Payload

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Protocol:

-

Dissolve the this compound-Payload in DCM (e.g., 10 mL per gram of payload).

-

Add TFA dropwise to the solution at 0°C (ice bath). A typical ratio is 1:1 TFA to DCM (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected H₂N-Val-Ala-PAB-Payload.

-

1.2. Maleimide Functionalization

-

Reagents and Materials:

-

H₂N-Val-Ala-PAB-Payload

-

Maleimido-PEGn-NHS ester (e.g., Mal-PEG4-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

-

-

Protocol:

-

Dissolve the deprotected H₂N-Val-Ala-PAB-Payload in anhydrous DMF.

-

In a separate vial, dissolve the Maleimido-PEGn-NHS ester (1.1-1.3 equivalents) in anhydrous DMF.

-

Add the Maleimido-PEGn-NHS ester solution to the linker-payload solution.

-

Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

-

Purify the maleimide-activated linker-payload by RP-HPLC to remove excess reagents and byproducts.

-

| Parameter | Condition |

| Boc Deprotection | |

| Solvent | Dichloromethane (DCM) |

| Reagent | Trifluoroacetic acid (TFA) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Maleimide Functionalization | |

| Solvent | Anhydrous DMF |

| Reagents | Maleimido-PEGn-NHS ester, DIPEA |

| Molar Excess (NHS ester) | 1.1-1.3 equivalents |

| Molar Excess (DIPEA) | 1.5-2.0 equivalents |

| Reaction Time | 1-2 hours |

| Table 1: Reaction conditions for linker-payload activation. |

Preparation of the Monoclonal Antibody

-

Reagents and Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

-

-

Protocol:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

-

Prepare a stock solution of TCEP (e.g., 10 mM in water).

-

Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2-5 fold molar excess).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with PBS.

-

| Parameter | Condition |

| Antibody Concentration | 1-5 mg/mL |

| Reducing Agent | TCEP |

| Molar Excess (TCEP) | 2-5 fold |

| Incubation Temperature | 37°C |

| Incubation Time | 1-2 hours |

| Table 2: Conditions for antibody reduction. |

Conjugation of Maleimide-Activated Linker-Payload to Reduced Antibody

-

Reagents and Materials:

-

Reduced antibody (freshly prepared)

-

Maleimide-activated linker-payload in a suitable solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

-

Protocol:

-

Immediately after purifying the reduced antibody, add the Maleimide-Val-Ala-PAB-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.[1]

-

The final concentration of the organic solvent (e.g., DMSO or DMF) should be kept low (ideally <10% v/v) to avoid antibody denaturation.[1]

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[2][]

-

Quench the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine.

-

| Parameter | Condition |

| Molar Excess (Linker-Payload) | 5-10 fold |

| Organic Solvent Concentration | <10% (v/v) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Table 3: Conditions for the conjugation reaction. |

Purification and Characterization of the ADC

-

Reagents and Materials:

-

Crude ADC reaction mixture

-